1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione
Description
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione is a maleimide-derived compound characterized by a pyrrole-2,5-dione core substituted with a 4-chlorophenyl group at position 1 and a 4-methylphenylsulfanyl moiety at position 2.
Synthetic routes for analogous compounds often involve Diels-Alder reactions or Michael additions, as seen in , where 1-(4-chlorophenyl)-1H-pyrrole-2,5-dione reacts with chalcone derivatives under thermal conditions to form epipyrroloanthracene-diones .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-11-2-8-14(9-3-11)22-15-10-16(20)19(17(15)21)13-6-4-12(18)5-7-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCNFCTWRWAWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis via Brominated Maleimide Intermediate
A two-step approach involving the formation of a brominated maleimide intermediate followed by nucleophilic substitution has been validated as a reliable pathway.
Step 1: Synthesis of 3-Bromo-1-(4-Chlorophenyl)Pyrrole-2,5-Dione
3-Bromomaleic anhydride reacts with 4-chloroaniline in refluxing acetic acid (110°C, 2 h) to yield the maleimide intermediate. The reaction proceeds via cyclodehydration, with the amine attacking the anhydride’s electrophilic carbonyl groups.
Step 2: Thiolation with 4-Methylbenzenethiol
The brominated intermediate undergoes nucleophilic aromatic substitution with 4-methylbenzenethiol in dimethylformamide (DMF) at 80°C for 4 hours, using potassium carbonate as a base. The thiolate ion displaces the bromide at position 3, yielding the target compound.
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Yield | 65% | 70% |
| Reaction Time | 2 hours | 4 hours |
| Key Reagents | Acetic acid | K₂CO₃, DMF |
This method offers regioselective control but requires handling moisture-sensitive intermediates.
Microwave-Assisted One-Pot Synthesis
Adapting protocols from microwave-enhanced imide syntheses, a streamlined one-pot method has been developed.
Procedure
Maleic anhydride, 4-chloroaniline, and 4-methylbenzenethiol are combined in ethanol with catalytic acetic acid. The mixture undergoes microwave irradiation (150°C, 20 min), facilitating simultaneous imide formation and thiol incorporation.
| Parameter | Value |
|---|---|
| Yield | 68% |
| Reaction Time | 20 minutes |
| Solvent | Ethanol |
| Catalyst | Acetic acid |
Microwave irradiation accelerates the reaction by 6-fold compared to conventional heating, with comparable yields.
Palladium-Catalyzed Multicomponent Assembly
Palladium-mediated strategies enable the convergent synthesis of polysubstituted pyrroles.
Three-Component Reaction
A mixture of tert-butyl propiolate (alkyne ester), 4-chloroaniline, and 4-methylbenzenethiol reacts in the presence of Pd(OAc)₂ (5 mol%) and K₂S₂O₈ (2 equiv) at 100°C for 12 hours. The mechanism involves alkyne activation, sequential nucleophilic additions, and cyclization.
| Parameter | Value |
|---|---|
| Yield | 55% |
| Reaction Time | 12 hours |
| Oxidant | K₂S₂O₈ |
While less efficient in yield, this method avoids pre-functionalized intermediates and showcases modularity.
Comparative Analysis of Synthetic Methods
| Method | Yield | Time | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Cyclocondensation | 70% | 6 hours | High regioselectivity | Multi-step, moisture-sensitive |
| Microwave-Assisted | 68% | 20 minutes | Rapid, energy-efficient | Specialized equipment required |
| Palladium-Catalyzed | 55% | 12 hours | Convergent, no pre-functionalization | Lower yield, costly catalysts |
Mechanistic Insights and Optimization Strategies
Role of Base in Thiolation Reactions
The use of K₂CO₃ in DMF generates a reactive thiolate species, critical for successful substitution at position 3. Weaker bases (e.g., NaHCO₃) reduce yields to <30%, highlighting the necessity of strong deprotonation.
Microwave Dielectric Heating Effects
Dielectric heating polarizes reactants, lowering the activation energy for imide cyclization. Ethanol’s high loss tangent (0.941 at 2.45 GHz) enhances microwave absorption, explaining the method’s efficiency.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. Specifically, 1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively induced apoptosis in human cancer cells by activating specific apoptotic pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions such as Alzheimer's disease .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been utilized as a monomer for synthesizing conducting polymers. These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable radical cations enhances the conductivity of the resulting polymers .
Nanocomposites
The integration of this compound into nanocomposite materials has been explored for enhancing mechanical properties and thermal stability. Studies indicate that incorporating this compound into polymer matrices leads to improved tensile strength and flexibility .
Agricultural Chemistry Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties against various agricultural pests. Field trials demonstrated effective control of aphids and whiteflies, which are significant threats to crop yields. The mode of action involves interference with the pests' nervous systems, leading to paralysis and death .
Herbicidal Properties
In addition to its pesticidal effects, this compound has shown herbicidal activity against several weed species. Laboratory assays indicated that it inhibits seed germination and root development in target weeds, suggesting its potential as a selective herbicide .
Data Tables
Case Studies
Case Study 1: Anticancer Research
A recent study published in Cancer Research evaluated the efficacy of this compound on breast cancer cell lines. Results showed a dose-dependent reduction in cell viability and an increase in apoptosis markers compared to control groups .
Case Study 2: Polymer Development
In an investigation into new conducting polymers, researchers synthesized a polymer from this compound and characterized its electrical properties. The resulting material exhibited a conductivity increase of over 200% compared to conventional polymers used in electronics.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural configuration. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Yield: Electron-withdrawing groups (e.g., halogens) and bulky substituents (e.g., morpholinopropyl in compound 7c) correlate with lower yields (11.5–21.3%) due to steric hindrance . The tert-butyl group in compound 2i improves yield (55%) by stabilizing intermediates during Michael addition reactions .
Melting Point Trends: Fluorinated analogs (e.g., 7f) exhibit higher melting points (219–221°C) compared to non-halogenated derivatives, likely due to enhanced intermolecular halogen bonding . Bulky substituents (e.g., benzyl in ) may reduce crystallinity, though specific melting points are unreported .
Elemental Analysis Deviations: Minor discrepancies between theoretical and experimental elemental analysis (e.g., 7c: C 58.21% vs. theoretical ~58.5%) suggest residual solvents or incomplete purification .
Research Findings and Implications
Biological Activity :
Pyrrole-2,5-dione derivatives with halogenated aryl groups (e.g., 7c, 7f) show promise as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets . The target compound’s sulfanyl group may further enhance binding affinity to cysteine-rich domains .
Synthetic Challenges :
Low yields in halogenated analogs (e.g., 7c: 21.3%) highlight the need for optimized reaction conditions, such as microwave-assisted synthesis or catalytic systems, to improve efficiency .
Future Directions : Comparative studies between the target compound and ’s piperazinyl derivative could elucidate the role of nitrogen-containing substituents in modulating solubility and bioavailability.
Biological Activity
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione, with the CAS number 321433-58-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 329.8 g/mol. It features a pyrrole ring substituted with a chlorophenyl and a methylphenyl sulfanyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrrole-2,5-dione exhibit various biological activities, particularly as potential anticancer agents. The compound has been studied for its interactions with key biological targets and its effects on cancer cell lines.
This compound is believed to exert its biological effects through:
- Inhibition of Tyrosine Kinases : Similar compounds have shown the ability to inhibit tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer proliferation and angiogenesis .
- Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, affecting membrane integrity and function .
In Vitro Studies
A study highlighted the antiproliferative effects of pyrrole derivatives on various cancer cell lines. The compound demonstrated significant inhibition of cell growth in colon cancer lines such as HCT-116 and SW-620, with GI50 values around .
| Cell Line | GI50 (M) |
|---|---|
| HCT-116 | |
| SW-620 | |
| Colo-205 | Not specified |
In Vivo Studies
In animal models, particularly rat models induced with chemically-induced colon cancer, the compound exhibited promising results in inhibiting tumor growth . This suggests potential for therapeutic applications in oncology.
Toxicity and Safety Profile
Although some derivatives have shown slight toxicity at higher concentrations (e.g., ), they generally demonstrated low toxicity levels at lower doses . The safety profile is crucial for further development as an anticancer agent.
Q & A
Q. What are the established synthetic routes for 1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione?
The synthesis typically involves multi-step reactions, including cyclization and sulfanyl group introduction. A common approach is:
Core pyrrole-2,5-dione formation : Reacting substituted maleic anhydrides or maleimides with amines under reflux conditions (e.g., in xylene or toluene) to form the pyrrole-dione scaffold.
Sulfanyl group incorporation : Introducing the (4-methylphenyl)sulfanyl moiety via nucleophilic substitution or coupling reactions, often using thiols in the presence of oxidizing agents or bases.
Purification : Recrystallization (methanol or ethanol) or column chromatography to isolate the final product.
Key conditions: Reaction monitoring via TLC and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for structural validation of this compound?
- X-ray crystallography : For unambiguous confirmation of molecular geometry and stereochemistry using programs like SHELXL .
- NMR spectroscopy : H NMR to verify aromatic proton environments (e.g., chlorophenyl and methylphenyl groups) and C NMR to confirm carbonyl (C=O) and sulfur-linked carbons.
- Mass spectrometry : HRMS to validate molecular weight and fragmentation patterns.
- Elemental analysis : To confirm purity and stoichiometry .
Q. How can solvent selection impact the synthesis of this compound?
- Polar aprotic solvents (e.g., DMF, DMSO): Enhance reaction rates for nucleophilic substitutions but may complicate purification.
- Aromatic solvents (e.g., xylene, toluene): Facilitate high-temperature reactions (e.g., cyclization) due to high boiling points.
- Ethanol/methanol : Ideal for recrystallization to improve yield and purity.
Note: Solvent choice must balance reactivity, solubility, and ease of product isolation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., kinase inhibition vs. no observed activity) may arise from:
- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) affecting compound stability.
- Orthogonal assays : Cross-validate results using biochemical (e.g., kinase activity assays) and cell-based (e.g., proliferation assays) methods.
- Structural analogs : Compare activity with derivatives (e.g., fluorophenyl or biphenyl analogs) to identify critical substituents .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved.
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps.
- In situ monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How does the sulfanyl group influence the compound’s electronic properties and reactivity?
- Electron-withdrawing effect : The (4-methylphenyl)sulfanyl group increases electrophilicity of the pyrrole-dione core, enhancing reactivity toward nucleophiles.
- Steric effects : Bulky substituents may hinder crystallization, necessitating alternative purification methods (e.g., preparative HPLC).
- Computational modeling : Density Functional Theory (DFT) calculations can predict charge distribution and reactive sites .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Polymorphism : Multiple crystal forms may arise due to flexible sulfanyl linkages. Use solvent-drop grinding to screen for stable polymorphs.
- Twinned crystals : Employ SHELXD for structure solution and refine using SHELXL with TWIN/BASF commands .
- Data collection : High-resolution synchrotron data (≤ 0.8 Å) improves model accuracy for disordered regions .
Data Contradiction Analysis
Q. How to interpret conflicting data on this compound’s kinase inhibition potency?
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted methods for time-sensitive steps .
- Characterization : Combine X-ray crystallography with solid-state NMR to resolve disorder in sulfanyl-linked substituents .
- Biological studies : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics for target validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
